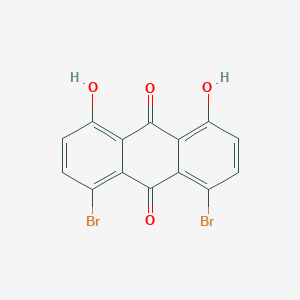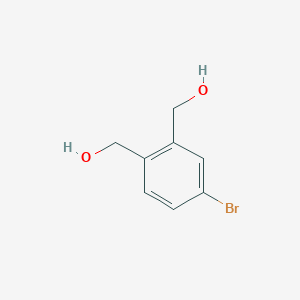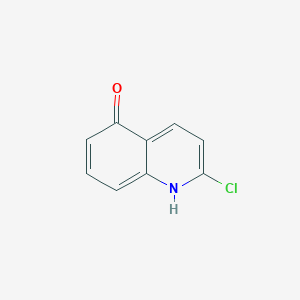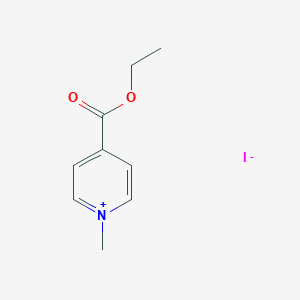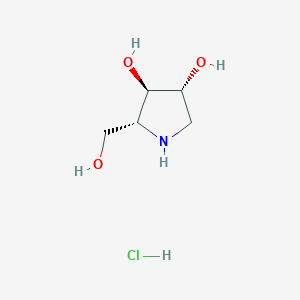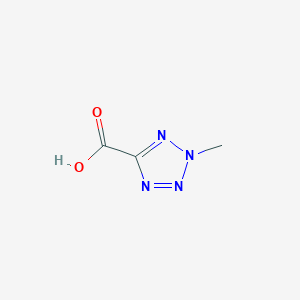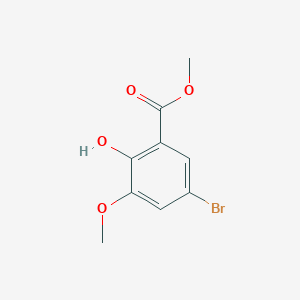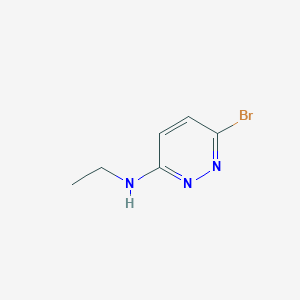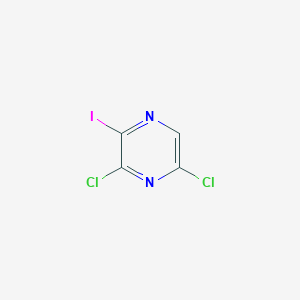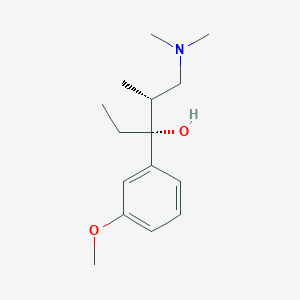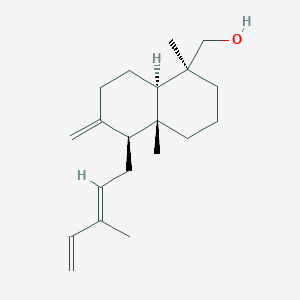
Methyl-2-Brom-4,5-Dimethoxybenzoat
Übersicht
Beschreibung
Methyl 2-bromo-4,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, featuring bromine and methoxy substituents on the aromatic ring. This compound is primarily used in research settings and has applications in various fields such as organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4,5-dimethoxybenzoate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of molecules with biological activity.
Material Science: It is employed in the preparation of functional materials, including polymers and liquid crystals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,5-dimethoxybenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of methyl 2-bromo-4,5-dimethoxybenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-4,5-dimethoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form methyl 4,5-dimethoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Products like methyl 2-azido-4,5-dimethoxybenzoate or methyl 2-thiocyanato-4,5-dimethoxybenzoate.
Reduction: Methyl 4,5-dimethoxybenzoate.
Oxidation: Methyl 2-bromo-4,5-dimethoxybenzaldehyde or methyl 2-bromo-4,5-dimethoxybenzoic acid.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-4,5-dimethoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxy groups can undergo oxidation or reduction, altering the electronic properties of the aromatic ring and influencing its reactivity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-3-methoxybenzoate
- Methyl 2-bromo-4-ethoxybenzoate
- Methyl 2-bromo-4-fluoro-3-methoxybenzoate
Comparison: Methyl 2-bromo-4,5-dimethoxybenzoate is unique due to the presence of two methoxy groups at the 4 and 5 positions, which significantly influence its chemical reactivity and physical properties. Compared to similar compounds with different substituents, it exhibits distinct reactivity patterns in substitution and oxidation reactions .
Eigenschaften
IUPAC Name |
methyl 2-bromo-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHOZBMHZWCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384701 | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17667-32-2 | |
| Record name | Methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17667-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl 2-bromo-4,5-dimethoxybenzoate be used to synthesize substituted phthalides? What are the advantages of this approach?
A1: Yes, Methyl 2-bromo-4,5-dimethoxybenzoate can be effectively utilized in the synthesis of substituted phthalides. [] The research demonstrates its successful reaction with tolualdehyde in the presence of a nickel catalyst ([NiBr(2)(dppe)], dppe=1,2-bis(diphenylphosphino)ethane) and zinc powder, yielding the corresponding substituted phthalide in a 71% yield. [] This approach offers several advantages:
- Chemoselectivity: The reaction demonstrates high chemoselectivity, favoring the formation of the desired phthalide product. []
- Mild Reaction Conditions: The use of a nickel catalyst allows for relatively mild reaction conditions, which can be beneficial for synthesizing complex molecules. []
- Versatility: The method's success with a substituted benzoate (Methyl 2-bromo-4,5-dimethoxybenzoate) suggests potential applicability to a broader range of substrates, allowing for the synthesis of diverse phthalide derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
